molecular formula C22H25N3O3 B3809711 ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate

ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate

Cat. No. B3809711
M. Wt: 379.5 g/mol
InChI Key: WFCWBNYEASYOAA-UHFFFAOYSA-N
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Description

Ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate, also known as EPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPM is a pyrazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The mechanism of action of ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of molecules that play a key role in inflammation, pain, and fever. ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate selectively inhibits COX-2, which is the isoform that is induced during inflammation, while sparing COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. In addition, ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate is its potent anti-inflammatory activity, which makes it a valuable tool for studying the mechanisms of inflammation and the development of inflammatory diseases. However, ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate. One of the areas of interest is the development of new analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential applications of ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate could lead to the development of new therapeutic strategies for the treatment of inflammatory diseases.

Scientific Research Applications

Ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis and asthma. ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate has also been shown to possess analgesic and antipyretic effects, which could be useful in the treatment of pain and fever.

properties

IUPAC Name

ethyl 2-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-4-28-21(26)16-24(2)14-18-15-25(19-10-6-5-7-11-19)23-22(18)17-9-8-12-20(13-17)27-3/h5-13,15H,4,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCWBNYEASYOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=CN(N=C1C2=CC(=CC=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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